![molecular formula C16H13N7O2S B3016739 N-(5-methylisoxazol-3-yl)-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide CAS No. 891111-26-5](/img/structure/B3016739.png)

N-(5-methylisoxazol-3-yl)-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

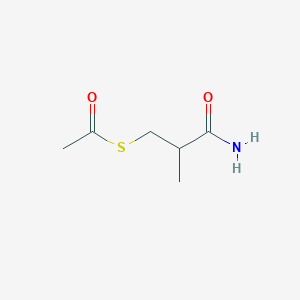

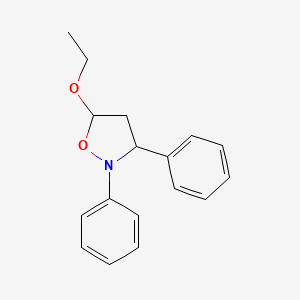

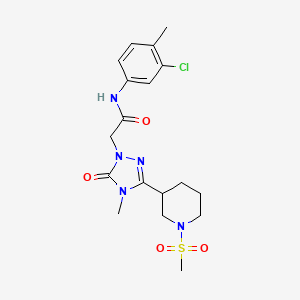

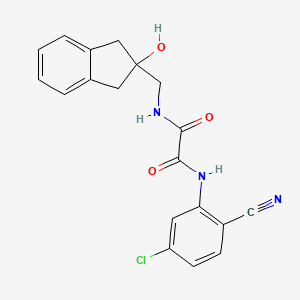

This compound is a complex organic molecule with several functional groups, including an isoxazole ring, a pyridine ring, a triazolo-pyridazine ring, and a thioacetamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the isoxazole ring could be formed via a cycloaddition reaction, and the pyridine ring could be formed via a condensation reaction .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings suggests that it may have a rigid, three-dimensional structure. The sulfur atom in the thioacetamide group could potentially act as a site for coordination to metal ions .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the isoxazole ring might be susceptible to reactions such as ring-opening, while the pyridine ring might undergo electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups could make it soluble in polar solvents, while the presence of aromatic rings could give it UV-visible absorption properties .科学研究应用

Synthesis and Heterocyclic Compound Exploration

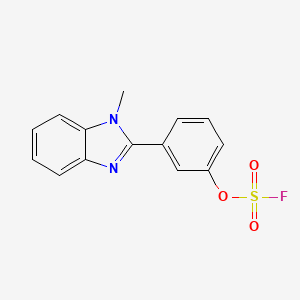

Heterocyclic compounds play a significant role in the development of new therapeutic agents and materials due to their diverse biological activities. The synthesis of various heterocycles incorporating a thiadiazole moiety, for instance, has shown potential in creating insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis. This approach involves synthesizing a range of compounds, including pyrrole, pyridine, and triazolo[4,3-a]pyridine derivatives, and assessing their biological activities (Fadda et al., 2017).

Antimicrobial and Antifungal Properties

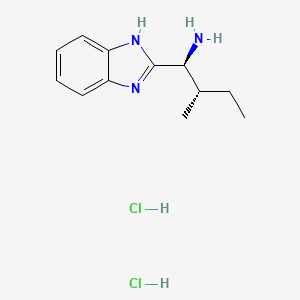

The development of new antimicrobial agents is crucial in combating resistant microbial strains. Research into thienopyrimidine derivatives, for instance, has uncovered compounds with pronounced antimicrobial activity. These compounds were synthesized through a series of chemical reactions, showcasing the versatility of heterocyclic chemistry in generating bioactive molecules (Bhuiyan et al., 2006).

Antihistaminic and Anti-inflammatory Activities

Research into eosinophil infiltration inhibitors with antihistaminic activity has led to the discovery of fused pyridazine compounds. These compounds, when designed with specific substituents, exhibit both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. This dual activity makes them potential candidates for treating allergic reactions and inflammatory diseases (Gyoten et al., 2003).

Exploration of Novel Heterocyclic Compounds

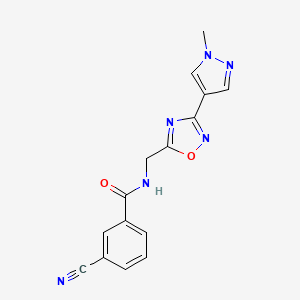

The synthesis of novel heterocyclic compounds, such as 1,2,4-oxadiazole derivatives, demonstrates the ongoing search for new therapeutic agents. These compounds, synthesized through a series of reactions starting from chloropyridine carboxylic acids, were subjected to pharmacological activity studies, showcasing the potential of heterocyclic chemistry in drug discovery (Karpina et al., 2019).

Amplification of Anticancer Agents

In the pursuit of enhancing the efficacy of anticancer agents, research has focused on synthesizing derivatives of heterocyclic compounds that act as amplifiers of existing drugs. Compounds such as 2-(s-triazolo[4,3-a]pyridin-2'-ylthio)acetamide have been studied for their activity in amplifying the effects of drugs like phleomycin against bacterial strains, indicating potential applications in cancer therapy (Brown et al., 1978).

安全和危害

属性

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N7O2S/c1-10-8-13(22-25-10)18-15(24)9-26-16-20-19-14-3-2-12(21-23(14)16)11-4-6-17-7-5-11/h2-8H,9H2,1H3,(H,18,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZOYPUTVFEDCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(2-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B3016656.png)

![1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol](/img/structure/B3016658.png)

![(Z)-ethyl 1-isopropyl-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3016661.png)

![5-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3016664.png)

![6-[[5-ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B3016667.png)

![methyl 3-[1-benzyl-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)piperidin-3-yl]propanoate](/img/structure/B3016671.png)

![3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-propylpurine-2,6-dione](/img/structure/B3016679.png)